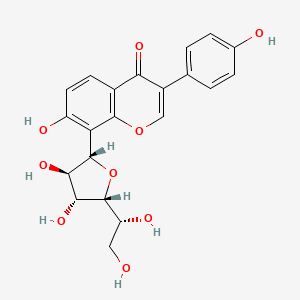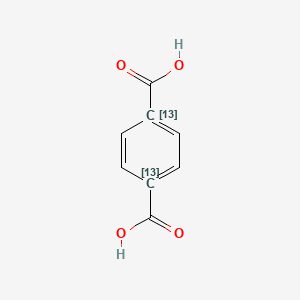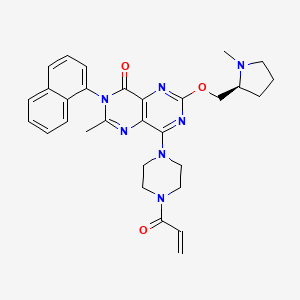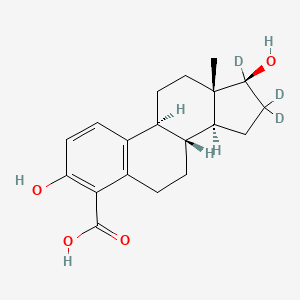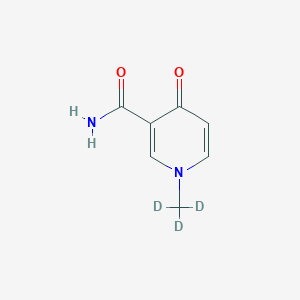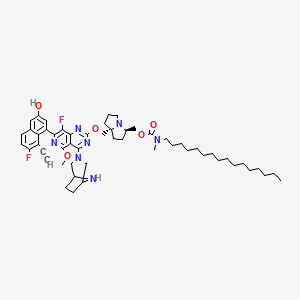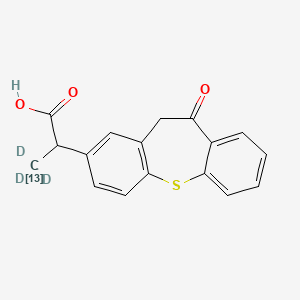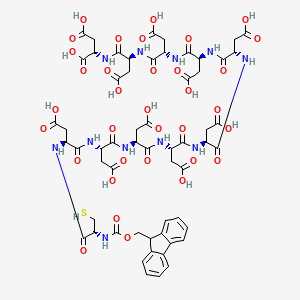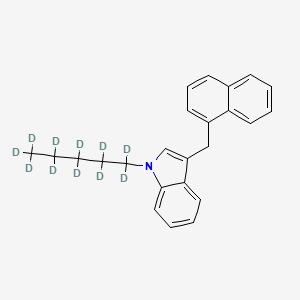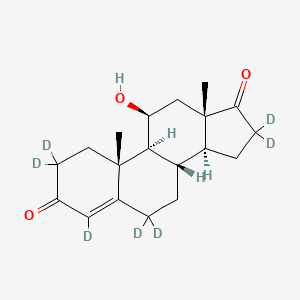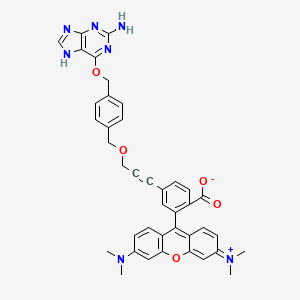
Pybg-tmr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis of 4-[2-Propynylmethoxy]benzyl alcohol: Dissolve 21.71 mmol of 4-[2-Propynylmethoxy]benzyl alcohol in dry dimethylformamide (DMF) and add sodium hydride (NaH) in small portions over 10 minutes at 0°C. Stir for 15 minutes, then add propargyl bromide and stir for 1 hour at 25°C.
Synthesis of O6-[4-[2-Propynylmethoxy]benzyl]guanine (PYBG): Dissolve 6-chloroguanine in DMF at 50°C, cool to room temperature, add 1-methyl-pyrrolidin, and stir for 24 hours.
Synthesis of Pybg-tmr: Dissolve PYBG in dry DMF, add NaH in small portions over 3 minutes at 0°C, stir for 15 minutes, then add 1-(2-amino-7H-purin-6-yl)-1-methyl-pyrrolidinium chloride and 4-dimethylaminopyridine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): Pybg-tmr undergoes this reaction with molecules containing azide groups.
Substitution Reactions: The alkyne group in this compound can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Conditions: Reactions are typically carried out in dry DMF at temperatures ranging from 0°C to 75°C.
Major Products:
Applications De Recherche Scientifique
Chemistry: : Pybg-tmr is used as a fluorescent dye in various chemical assays and experiments to label and track specific molecules . Biology : It is employed in live-cell imaging to label genetically encoded SNAP-tags, allowing researchers to visualize and study cellular processes in real-time . Medicine : this compound is used in medical research to study the localization and dynamics of proteins within cells, aiding in the understanding of disease mechanisms . Industry : The compound is used in the development of diagnostic tools and assays for various applications .
Mécanisme D'action
Pybg-tmr exerts its effects through a copper-catalyzed azide-alkyne cycloaddition reaction, where the alkyne group in this compound reacts with azide groups on target molecules to form a stable triazole linkage . This reaction allows for the specific and efficient labeling of genetically encoded SNAP-tags in live cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pybg-bodipy: Another fluorescent dye that labels SNAP-tags but with different spectral properties.
6-Br-tetramethylrhodamine (6-Br-TMR): A related compound used for similar labeling purposes.
Uniqueness
Propriétés
Formule moléculaire |
C40H35N7O5 |
|---|---|
Poids moléculaire |
693.7 g/mol |
Nom IUPAC |
4-[3-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methoxy]prop-1-ynyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C40H35N7O5/c1-46(2)27-12-15-30-33(19-27)52-34-20-28(47(3)4)13-16-31(34)35(30)32-18-24(11-14-29(32)39(48)49)6-5-17-50-21-25-7-9-26(10-8-25)22-51-38-36-37(43-23-42-36)44-40(41)45-38/h7-16,18-20,23H,17,21-22H2,1-4H3,(H3-,41,42,43,44,45,48,49) |
Clé InChI |
RUDZHJCKRLNSJZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C#CCOCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
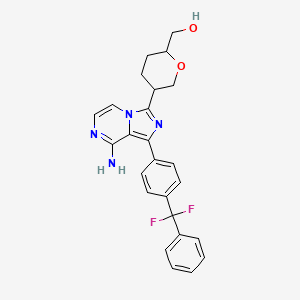
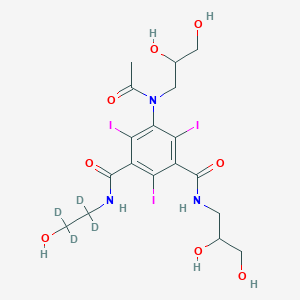
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
